Olcegepant Hydrochloride: A Technical Guide to its CGRP Receptor Binding Affinity
Olcegepant Hydrochloride: A Technical Guide to its CGRP Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of olcegepant (B1677202) hydrochloride for the Calcitonin Gene-Related Peptide (CGRP) receptor. Olcegepant (also known as BIBN4096BS) is a potent and selective, non-peptide CGRP receptor antagonist that has been instrumental in the validation of CGRP as a target for migraine therapy. This document details the quantitative binding data, the experimental protocols used to determine these values, and the associated signaling pathways.
Core Data Presentation: Quantitative Binding Affinity of Olcegepant
The binding affinity of olcegepant for the CGRP receptor has been determined through various in vitro studies, primarily utilizing radioligand binding assays. The data consistently demonstrates olcegepant's high affinity and selectivity for the human CGRP receptor.
| Species/Cell Line | Receptor Type | Ligand/Radioligand | Assay Type | Affinity Metric | Value (nM) | Reference |
| Human (SK-N-MC cells) | CGRP Receptor | Olcegepant / 125I-hCGRP | Competition Binding | Ki | 0.0144 | [1][2][3] |
| Human | CGRP1 Receptor | Olcegepant | Functional Assay | IC50 | 0.03 | [3][4][5][6] |
| Rat | CGRP Receptor | Olcegepant | Functional Assay | IC50 | 6.4 | [2][6] |
| Rat (spleen) | CGRP Receptor | Olcegepant / 125I-CGRP | Competition Binding | Ki | 3.4 | [1] |
Note: The Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. The relationship between these two values is defined by the Cheng-Prusoff equation.
Experimental Protocols: Determining Binding Affinity
The high-affinity binding of olcegepant to the CGRP receptor is typically quantified using competitive radioligand binding assays. Below is a detailed methodology based on commonly cited experiments.
Radioligand Competition Binding Assay Using SK-N-MC Cell Membranes
This protocol outlines the determination of the inhibition constant (Ki) of olcegepant by measuring its ability to displace a radiolabeled CGRP ligand from its receptor on membranes isolated from human neuroblastoma SK-N-MC cells, which endogenously express the human CGRP receptor.
a) Membrane Preparation:
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Cell Culture: Human SK-N-MC cells are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum, penicillin, and streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
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Harvesting: Once confluent, the cells are washed with phosphate-buffered saline (PBS) and harvested.
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Homogenization: The cell pellet is resuspended in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and homogenized using a Dounce or Polytron homogenizer.
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Centrifugation: The homogenate is centrifuged at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.
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Washing and Storage: The membrane pellet is washed with fresh lysis buffer, re-centrifuged, and the final pellet is resuspended in a suitable assay buffer. Protein concentration is determined using a standard method (e.g., Bradford or BCA assay). The prepared membranes are aliquoted and stored at -80°C until use.
b) Binding Assay:
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Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, and 0.2% bovine serum albumin (BSA).
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Reaction Mixture: The assay is performed in a 96-well plate format with a final volume of 200-250 µL. Each well contains:
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SK-N-MC cell membranes (typically 10-20 µg of protein).
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A fixed concentration of radioligand, typically [125I]-hCGRP (human calcitonin gene-related peptide), at a concentration near its Kd value.
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Varying concentrations of unlabeled olcegepant hydrochloride (the competitor).
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Incubation: The plates are incubated for a sufficient period to reach equilibrium (e.g., 60-120 minutes) at room temperature or 30°C with gentle agitation.
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Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding. The filters are then washed multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
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Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.
c) Data Analysis:
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IC50 Determination: The data are plotted as the percentage of specific binding versus the log concentration of olcegepant. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis to determine the IC50 value.
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Ki Calculation: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation :
Ki = IC50 / (1 + [L]/Kd)
Where:
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[L] is the concentration of the radioligand used in the assay.
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Kd is the dissociation constant of the radioligand for the receptor.
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Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the CGRP receptor signaling pathway and the workflow of the competitive binding assay.
Caption: CGRP Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
Conclusion
Olcegepant hydrochloride exhibits exceptionally high binding affinity for the human CGRP receptor, acting as a potent and selective antagonist. The quantitative data, primarily derived from radioligand binding assays with SK-N-MC cells, underscores its utility as a pharmacological tool and a foundational molecule in the development of anti-migraine therapeutics. The methodologies detailed herein provide a framework for the continued investigation of CGRP receptor antagonists, and the signaling pathway diagram offers a visual representation of the mechanism through which these antagonists exert their effects.
References
- 1. Gs alpha subunit - Wikipedia [en.wikipedia.org]
- 2. IC50 - Wikipedia [en.wikipedia.org]
- 3. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactome | G alpha (s) activates adenylate cyclase [reactome.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Activation of the alpha subunit of Gs in intact cells alters its abundance, rate of degradation, and membrane avidity - PMC [pmc.ncbi.nlm.nih.gov]
